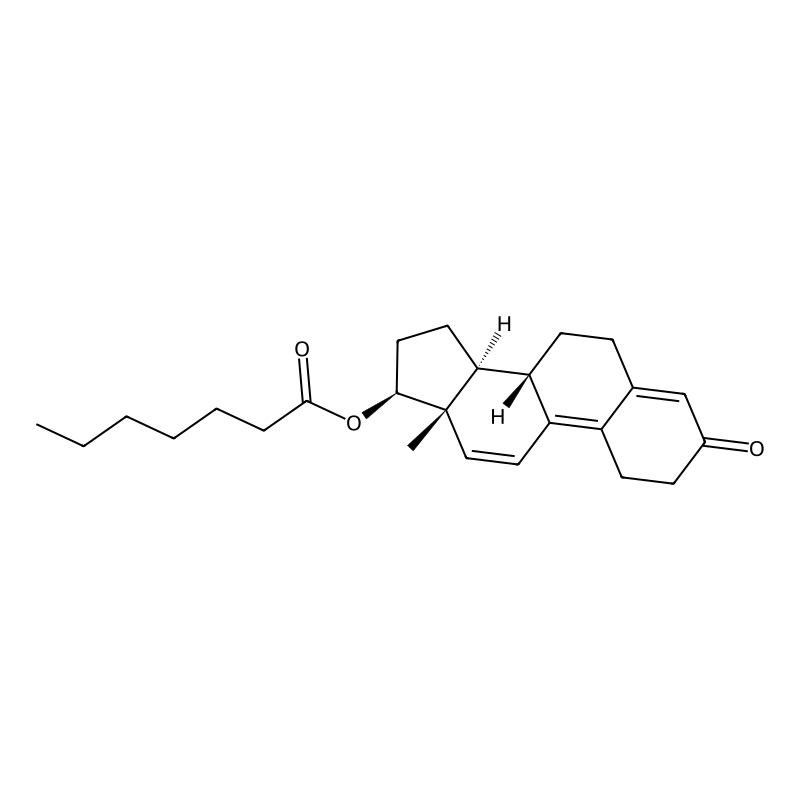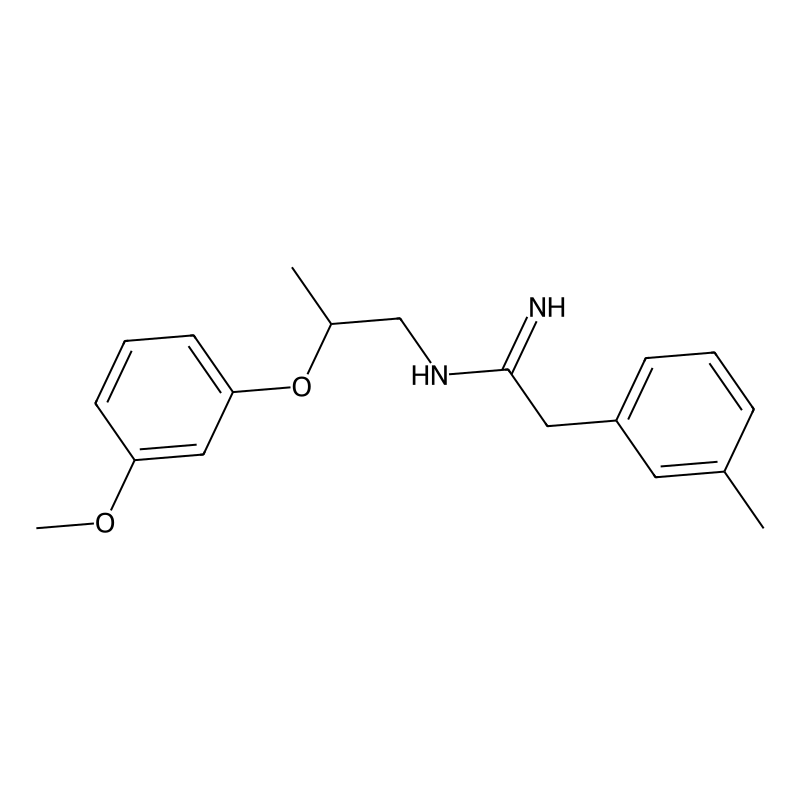methyl 3-cyclohexyl-2-hydroxypropanoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Biotechnology: Production of Biofuels and Bioproducts
Summary of Application: In biotechnology, this compound is utilized as a precursor for producing 3-hydroxypropionic acid (3-HP), a key building block in creating biofuels and bioproducts .
Experimental Procedures: The metabolic engineering approach involves optimizing biosynthetic pathways in microorganisms like Aspergillus species to enhance 3-HP production from lignocellulosic biomass .
Results and Outcomes: The engineered Aspergillus niger strain demonstrated improved 3-HP yields, achieving a final titer of 36.0 g/L 3-HP, which is significant for industrial-scale production .
Organic Synthesis: Suzuki–Miyaura Coupling
Summary of Application: In organic synthesis, the compound is used in the Suzuki–Miyaura coupling process, a widely-applied carbon–carbon bond-forming reaction .
Experimental Procedures: The process involves a palladium-catalyzed cross-coupling of organoboron reagents under mild conditions, where this compound can act as a substrate or intermediate .
Results and Outcomes: The coupling reaction has been successfully applied in the synthesis of complex molecules, showcasing its versatility and efficiency in organic synthesis .
Pharmaceuticals: Drug Synthesis
Summary of Application: The ester is explored in pharmaceuticals for synthesizing drug intermediates through reactions like the Suzuki–Miyaura coupling .
Experimental Procedures: It’s used as a reagent or intermediate in catalytic reactions to form carbon–carbon bonds essential for constructing pharmacologically active compounds .
Results and Outcomes: The methodologies derived from such reactions contribute to the synthesis of various drugs, demonstrating the compound’s role in advancing medicinal chemistry .
Environmental Science: Green Chemistry
Summary of Application: In environmental science, the compound’s derivatives are used in green chemistry applications to create less harmful chemical processes .
Experimental Procedures: Its derivatives are employed in catalytic reactions that minimize waste and reduce the environmental footprint of chemical synthesis .
Results and Outcomes: The use of such environmentally benign reagents contributes to sustainable practices in chemical manufacturing .
Material Science: Polymer Production
Summary of Application: In material science, this compound is investigated for its potential in polymer production, particularly in creating new types of plastics and resins .
Experimental Procedures: The compound can be polymerized or copolymerized to form materials with desired properties for various applications .
Results and Outcomes: Research is ongoing to determine the compound’s efficacy in producing high-performance materials with unique characteristics .
Industrial Chemistry: Chemical Building Blocks
Summary of Application: In industrial chemistry, it serves as a chemical building block for synthesizing a wide array of industrial chemicals .
Experimental Procedures: The compound is used as a starting material in chemical syntheses that lead to the production of commercially valuable chemicals .
Results and Outcomes: Its use in industrial processes underscores its importance in the chemical industry as a versatile and valuable chemical precursor .
Catalysis: Enhancing Reaction Efficiency
Summary of Application: This compound is used in catalysis to enhance the efficiency of chemical reactions, particularly in the production of 3-hydroxypropionic acid (3-HP), which is a valuable platform chemical for various industrial applications .
Experimental Procedures: The compound is involved in catalytic processes that optimize the conversion of biomass into 3-HP using engineered microorganisms such as Aspergillus species .
Results and Outcomes: The optimization of these catalytic processes has led to increased yields of 3-HP, making the production process more efficient and commercially viable .
Biochemical Engineering: Biocatalyst Development
Summary of Application: In biochemical engineering, the compound is used to develop biocatalysts that improve the synthesis of 3-HP by eliminating by-products and increasing the overall yield .
Experimental Procedures: Recombinant Escherichia coli strains are engineered to reduce by-product accumulation and enhance the production of 3-HP .
Results and Outcomes: The engineered strains have shown a significant increase in 3-HP titre and yield, demonstrating the effectiveness of this approach in biocatalyst development .
Polymer Science: Biodegradable Polymers
Summary of Application: The ester is a precursor in the synthesis of biodegradable polymers, contributing to the development of environmentally friendly materials .
Results and Outcomes: The resulting polymers offer a sustainable alternative to traditional plastics, aligning with the principles of green chemistry .
Methyl 3-cyclohexyl-2-hydroxypropanoate is an organic compound characterized by the molecular formula and a molecular weight of approximately 186.24 g/mol. This compound features a cyclohexyl group attached to a propanoate structure, with a hydroxyl group at the second carbon position. Its solubility profile indicates that it is very soluble in water and soluble in organic solvents such as ethanol and diethyl ether, making it versatile for various applications in chemical synthesis and biological studies .
- Esterification: Reaction with acids to form new esters.
- Hydrolysis: Reaction with water to revert to the corresponding acid (3-cyclohexyl-2-hydroxypropanoic acid) and methanol.
- Transesterification: Reaction with different alcohols to produce new esters.
These reactions are significant for its functionalization in synthetic organic chemistry.
Research indicates that methyl 3-cyclohexyl-2-hydroxypropanoate exhibits potential biological activities. It has been implicated in the modulation of soluble epoxide hydrolase (sEH) activity, which is relevant for treating various diseases such as hypertension, cardiovascular disorders, and inflammatory conditions . The compound's structure suggests it may interact with biological targets due to its hydroxyl group, which could facilitate hydrogen bonding and enhance its bioactivity.
Several methods can be employed for the synthesis of methyl 3-cyclohexyl-2-hydroxypropanoate:
- Direct Esterification: Reacting 3-cyclohexyl-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst.
- Transesterification: Using cyclohexanol and methyl propanoate under acidic or basic conditions.
- Reduction of Ketones: Starting from appropriate ketone precursors followed by esterification.
These methods allow for variations in yield and purity depending on the reaction conditions used.
Methyl 3-cyclohexyl-2-hydroxypropanoate finds applications in:
- Pharmaceuticals: As a potential therapeutic agent targeting sEH-related diseases.
- Synthetic Chemistry: As an intermediate in organic synthesis due to its reactive functional groups.
- Fragrance Industry: Utilized for its pleasant odor properties derived from the cyclohexyl moiety.
Studies focusing on the interactions of methyl 3-cyclohexyl-2-hydroxypropanoate with biological systems have highlighted its role as an inhibitor of soluble epoxide hydrolase. This interaction is crucial for understanding its therapeutic potential against various diseases related to inflammation and cardiovascular health . Further investigation into its pharmacokinetics and toxicology is necessary to fully elucidate its safety profile.
Methyl 3-cyclohexyl-2-hydroxypropanoate shares structural similarities with several other compounds. Here are some comparisons highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 2-hydroxypropanoate | C4H8O3 | Simpler structure, lacks cyclohexyl group |
| Ethyl 3-cyclohexyl-2-hydroxypropanoate | C11H20O3 | Longer carbon chain, ethyl instead of methyl |
| Propanoic acid, 2-methyl-, cyclohexyl ester | C10H18O2 | Lacks hydroxyl group, differing reactivity |
Methyl 3-cyclohexyl-2-hydroxypropanoate stands out due to its unique combination of a cyclohexyl ring and a hydroxyl functional group, which enhances its biological activity compared to simpler esters.








